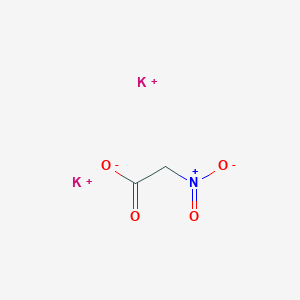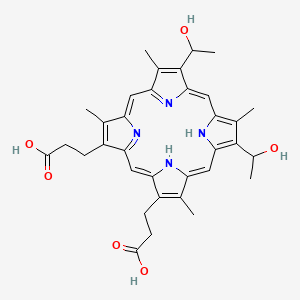
Photodyn;Sensibion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Photodyn, also known as Sensibion, is a porphyrin compound derived from hemin. It is a derivative of protoporphyrin IX, where the two vinyl groups have been converted to alcohols. This compound is a deeply colored solid that is typically encountered as a solution. Photodyn is primarily used as a photosensitizer in photodynamic therapy, a treatment modality that employs light-sensitive compounds to produce reactive oxygen species that can destroy targeted cells, such as cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Photodyn is prepared from hemin through a series of chemical reactions. The synthesis involves the hydration of the two vinyl groups in protoporphyrin IX to form alcohols. This process can be achieved through various chemical methods, including the use of specific reagents and catalysts under controlled conditions .
Industrial Production Methods
The industrial production of Photodyn involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the following steps:
- Extraction of hemin from natural sources.
- Chemical modification of hemin to convert the vinyl groups to alcohols.
- Purification of the resulting Photodyn compound to remove any impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Photodyn undergoes several types of chemical reactions, including:
Oxidation: Photodyn can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert Photodyn to its reduced forms.
Substitution: Photodyn can undergo substitution reactions where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Photodyn can produce different oxidized derivatives, while reduction can yield reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Photodyn has a wide range of scientific research applications, including:
Chemistry: Used as a photosensitizer in photochemical reactions.
Biology: Employed in studies involving cellular and molecular biology to investigate the effects of reactive oxygen species.
Medicine: Widely used in photodynamic therapy for the treatment of various cancers and other diseases. .
Industry: Utilized in the development of new photodynamic therapy agents and in the study of light-induced chemical reactions.
Wirkmechanismus
Photodyn exerts its effects through the generation of reactive oxygen species upon exposure to light. The mechanism involves the following steps:
- Absorption of light by Photodyn, leading to its excitation to a higher energy state.
- Transfer of energy from the excited Photodyn to molecular oxygen, producing reactive oxygen species such as singlet oxygen.
- The reactive oxygen species cause oxidative damage to cellular components, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Photodyn is unique among photosensitizers due to its specific chemical structure and properties. Similar compounds include:
Protoporphyrin IX: The parent compound from which Photodyn is derived.
Hematoporphyrin Derivative: A mixture of acetylated and hydrolyzed products of hematoporphyrin, also used in photodynamic therapy.
Verteporfin: Another photosensitizer used in photodynamic therapy, with a different chemical structure and properties.
Photodyn stands out due to its specific reactivity and effectiveness in generating reactive oxygen species, making it a valuable compound in photodynamic therapy and related research fields.
Eigenschaften
Molekularformel |
C34H38N4O6 |
|---|---|
Molekulargewicht |
598.7 g/mol |
IUPAC-Name |
3-[18-(2-carboxyethyl)-7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C34H38N4O6/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27/h11-14,19-20,36,38-40H,7-10H2,1-6H3,(H,41,42)(H,43,44) |
InChI-Schlüssel |
AFLAANOJZIFBJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4C)C(C)O)C(=C3CCC(=O)O)C)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2R,3S,4R,5R,6Z)-5-acetamido-3,4-diacetyloxy-6-acetyloxyiminooxan-2-yl]methyl acetate](/img/structure/B12341137.png)

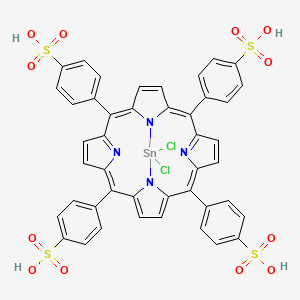
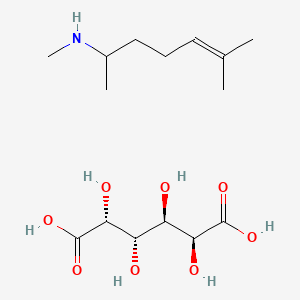

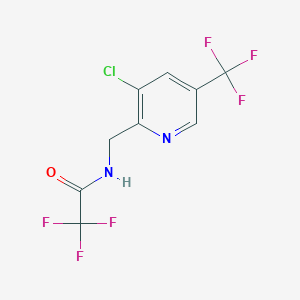

![2-Chloro-8-(trifluoromethyl)-2,3,6,7,8,9-hexahydropyrimido[1,2-a]pyrimidin-4-one](/img/structure/B12341176.png)
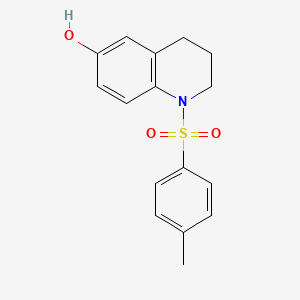

![(2E)-N-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-2-cyano-3-(dimethylamino)prop-2-enamide](/img/structure/B12341184.png)
![8-{2-[(E)-1-(4-fluorophenyl)ethylidene]hydrazino}quinolinium chloride](/img/structure/B12341188.png)
![2-[[6-Chloro-3-[(2-cyanophenyl)methyl]-2,4-dioxo-1,3-diazinan-1-yl]methyl]benzonitrile](/img/structure/B12341200.png)
